molecular formula C18H32O3Si4 B1352684 Tris(vinyldimethylsiloxy)phenylsilane CAS No. 60111-47-9

Tris(vinyldimethylsiloxy)phenylsilane

Cat. No.: B1352684
CAS No.: 60111-47-9
M. Wt: 408.8 g/mol
InChI Key: XYVYGTWMOAIWOG-UHFFFAOYSA-N
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Description

Tris(vinyldimethylsiloxy)phenylsilane: is an organosilicon compound with the molecular formula C18H32O3Si4 and a molecular weight of 408.79 g/mol . It is characterized by the presence of vinyl groups and a phenyl group attached to a siloxane backbone. This compound is commonly used as a chemical intermediate in various industrial and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(vinyldimethylsiloxy)phenylsilane can be synthesized through the hydrosilylation reaction of phenylsilane with vinyl-functionalized siloxanes. The reaction typically involves the use of a platinum catalyst under controlled temperature and pressure conditions .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale hydrosilylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tris(vinyldimethylsiloxy)phenylsilane involves its ability to form stable Si-O-Si linkages through hydrosilylation and other chemical reactions. These linkages contribute to the compound’s effectiveness in modifying surfaces and enhancing material properties. The vinyl groups provide sites for further chemical modifications, allowing for the creation of tailored organosilicon compounds .

Comparison with Similar Compounds

Comparison: Tris(vinyldimethylsiloxy)phenylsilane is unique due to the presence of both vinyl and phenyl groups, which provide a balance of reactivity and stability. Compared to other vinyl silanes, it offers enhanced mechanical properties and chemical versatility, making it suitable for a broader range of applications .

Properties

IUPAC Name

tris[[ethenyl(dimethyl)silyl]oxy]-phenylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O3Si4/c1-10-22(4,5)19-25(20-23(6,7)11-2,21-24(8,9)12-3)18-16-14-13-15-17-18/h10-17H,1-3H2,4-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYVYGTWMOAIWOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C=C)O[Si](C1=CC=CC=C1)(O[Si](C)(C)C=C)O[Si](C)(C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O3Si4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70975539
Record name 1,5-Diethenyl-3-{[ethenyl(dimethyl)silyl]oxy}-1,1,5,5-tetramethyl-3-phenyltrisiloxane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60111-47-9
Record name 1,5-Diethenyl-3-[(ethenyldimethylsilyl)oxy]-1,1,5,5-tetramethyl-3-phenyltrisiloxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60111-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-((Dimethylvinylsilyl)oxy)-1,1,5,5-tetramethyl-3-phenyl-1,5-divinyltrisiloxane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060111479
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-Diethenyl-3-{[ethenyl(dimethyl)silyl]oxy}-1,1,5,5-tetramethyl-3-phenyltrisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70975539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(dimethylvinylsilyl)oxy]-1,1,5,5-tetramethyl-3-phenyl-1,5-divinyltrisiloxane
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tris(vinyldimethylsiloxy)phenylsilane
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